3-Acetyldeoxynivalenol

Content Navigation

CAS Number

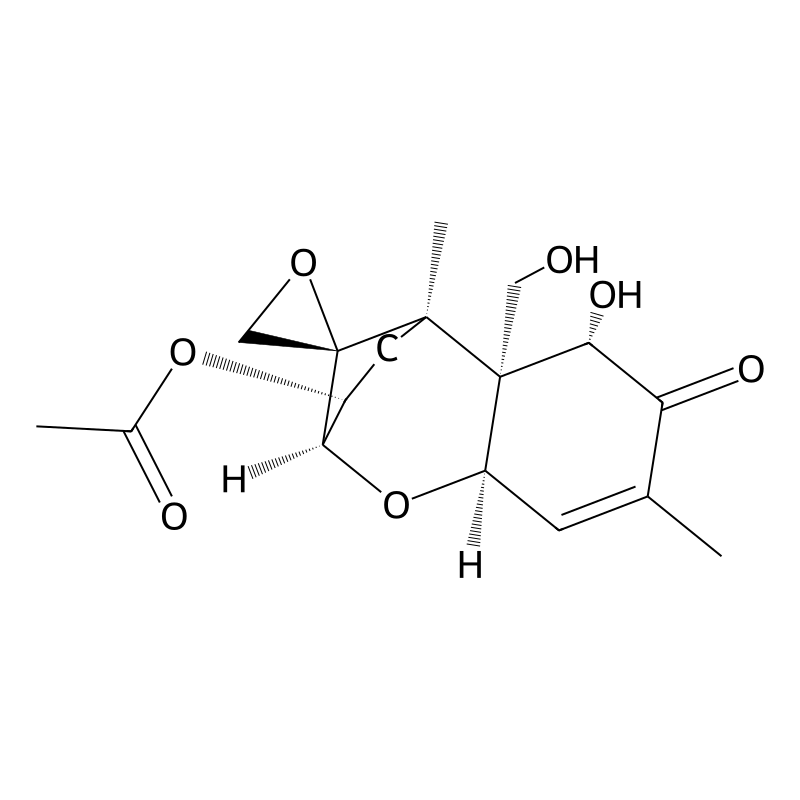

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

3-Acetyldeoxynivalenol (3-ADON, CAS 50722-38-8) is a type B trichothecene mycotoxin and a primary acetylated derivative of deoxynivalenol (DON) produced by Fusarium species. In analytical chemistry and toxicology, it serves as a critical reference standard and biochemical probe. While structurally similar to DON and its positional isomer 15-acetyldeoxynivalenol (15-ADON), 3-ADON exhibits distinct ionization behaviors, metabolic fates, and receptor affinities. Procurement of high-purity 3-ADON is essential for accurate LC-MS/MS food safety quantification, plant resistance breeding assays, and differential gut-barrier toxicity modeling, where its specific structural properties dictate entirely different biological and analytical outcomes [1].

Procurement Fit

- 1 Certified analytical standard for type B trichothecene quantification

- 2 Compatible with LC-MS/MS and GC-MS multi-analyte workflows

- 3 Distinct chromatographic retention separates 3-ADON from DON and 15-ADON

Generic substitution with DON or 15-ADON fails fundamentally in both analytical and biological workflows. In regulatory food testing, 3-ADON and 15-ADON co-occur but must be quantified independently; using a generic DON standard cannot resolve the distinct chromatographic retention times or unique matrix suppression effects of the acetylated forms [1]. Biologically, 3-ADON undergoes a completely different metabolic pathway in plant models—rapidly deacetylating to DON before phase II reactions—whereas 15-ADON undergoes direct glycosylation [2]. Furthermore, 3-ADON demonstrates a roughly 100-fold lower affinity for ribosomal translation inhibition compared to DON and 15-ADON, meaning that substituting these analogs would drastically overestimate cytotoxicity and invalidate mechanistic toxicity studies[2].

Substitution Risk

- Acetylation Position C3 vs. C15 acetylation determines presystemic hydrolysis completeness and systemic DON exposure; replacing 3-ADON with 15-ADON shifts toxicokinetic profiles.

- Cytotoxicity Profile In vitro cytotoxicity ranking differs across congeners; 3-ADON exhibits distinct potency relative to DON and 15-ADON in hepatic models.

- Intestinal Barrier Disruption IL-8 induction and TEER reduction are congener-specific; 3-ADON shows the lowest effect, while 15-ADON causes the most severe barrier disruption.

References

- [1] Habler, K., et al. (2018). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. Analytical and Bioanalytical Chemistry.

- [2] Warth, B., et al. (2015). The Metabolic Fate of Deoxynivalenol and Its Acetylated Derivatives in a Wheat Suspension Culture. Toxins, 7(8), 3213-3228.

Ribosomal Translation Inhibition and Target Affinity

In translation inhibition assays utilizing rabbit reticulocyte lysate and wheat germ systems, 3-ADON demonstrates a fundamentally different toxicological profile compared to its analogs. While DON and 15-ADON exhibit potent protein synthesis inhibition with an IC50 of approximately 1.5 µM, 3-ADON requires a concentration at least 100 times higher to achieve the same inhibitory effect [1].

| Evidence Dimension | Ribosomal translation inhibition (IC50) |

| Target Compound Data | IC50 ≥ 150 µM |

| Comparator Or Baseline | DON and 15-ADON (IC50 ~ 1.5 µM) |

| Quantified Difference | 100-fold lower affinity/toxicity for 3-ADON |

| Conditions | Rabbit reticulocyte lysate and wheat germ translation inhibition assay |

Procuring 3-ADON is essential for researchers studying fungal self-protection mechanisms, as its uniquely low ribosomal affinity cannot be modeled using DON or 15-ADON.

Intestinal Epithelial Cytotoxicity

When evaluating intestinal barrier toxicity, 3-ADON is significantly less cytotoxic than its positional isomer 15-ADON. In Caco-2 human intestinal cell assays over 24 hours, the IC50 for 3-ADON ranged from 7.85 to 13.19 µM, whereas 15-ADON exhibited an IC50 of 1.44 to 3.86 µM, indicating a much higher acute toxicity for the 15-acetylated form [1].

| Evidence Dimension | Caco-2 cell cytotoxicity (IC50 at 24h) |

| Target Compound Data | 7.85 - 13.19 µM |

| Comparator Or Baseline | 15-ADON (1.44 - 3.86 µM) |

| Quantified Difference | Approx. 3- to 5-fold lower cytotoxicity for 3-ADON |

| Conditions | Caco-2 human intestinal epithelial cells, 24-hour exposure |

Toxicologists must select the exact 3-ADON isomer to prevent overestimating gut-barrier damage, ensuring accurate dosing in comparative mycotoxin risk assessments.

Plant Metabolic Pathway Divergence

3-ADON and 15-ADON undergo strictly divergent metabolic fates in agricultural models. In wheat suspension cultures, 3-ADON is exclusively deacetylated into DON before any phase II glycosylation reactions occur. In stark contrast, 15-ADON is directly converted into phase II metabolites such as 15-ADON3G and 15-ADON3S [1].

| Evidence Dimension | Primary metabolic conversion route |

| Target Compound Data | Exclusive deacetylation to DON prior to phase II reactions |

| Comparator Or Baseline | 15-ADON (Direct phase II conversion to 15-ADON3G/3S) |

| Quantified Difference | Qualitative pathway divergence (100% initial deacetylation vs. direct glycosylation) |

| Conditions | Wheat suspension culture monitored over 96 hours via LC-MS/MS |

Agricultural scientists breeding Fusarium-resistant crops must procure 3-ADON to accurately track its specific phase I to phase II detoxification sequence.

LC-MS/MS Matrix Effect Correction

Accurate quantification of 3-ADON in complex food matrices requires specific analytical standards to overcome severe signal suppression. In maize extracts analyzed via LC-MS/MS, raw 3-ADON recovery is heavily suppressed. However, utilizing high-purity 3-ADON alongside its 13C-labeled internal standard corrects the apparent recovery from a baseline of 63% up to 96%, ensuring regulatory compliance [1].

| Evidence Dimension | Analytical recovery (Matrix effect correction) |

| Target Compound Data | 96% recovery (with 13C-labeled IS) |

| Comparator Or Baseline | Uncorrected raw extract (63% recovery) |

| Quantified Difference | 33% absolute improvement in analytical recovery |

| Conditions | LC-MS/MS analysis of maize cereal matrix |

Procurement of 3-ADON and its isotopic variants is mandatory for analytical labs to achieve the 70-120% recovery thresholds required by food safety regulations.

Food Safety and Regulatory Compliance Testing

3-ADON is utilized as a critical analytical reference material in LC-MS/MS workflows to quantify type B trichothecenes in cereals like wheat and maize. Because it suffers from distinct matrix suppression effects compared to DON, labs must procure exact 3-ADON standards (often alongside 13C-labeled variants) to correct recoveries up to 96% and achieve regulatory thresholds [1].

Plant Pathology and Fusarium Resistance Breeding

Agricultural researchers rely on 3-ADON to study plant detoxification mechanisms. Because 3-ADON is exclusively deacetylated to DON before phase II glycosylation—unlike 15-ADON—it serves as a highly specific biochemical probe for identifying resistance traits in wheat suspension cultures [2].

Intestinal Barrier Toxicology Modeling

In in vitro gut models, 3-ADON is used to evaluate differential mycotoxin toxicity. Its significantly lower cytotoxicity (higher IC50) in Caco-2 cells compared to 15-ADON allows toxicologists to isolate specific structural effects on tight junction proteins and MAPK activation without causing immediate cell death [3].

Application Fit Matrix

References

- [1] Habler, K., et al. (2018). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. Analytical and Bioanalytical Chemistry.

- [2] Warth, B., et al. (2015). The Metabolic Fate of Deoxynivalenol and Its Acetylated Derivatives in a Wheat Suspension Culture. Toxins, 7(8), 3213-3228.

- [3] He, Y., et al. (2021). Transcriptome Analysis of Caco-2 Cells upon the Exposure of Mycotoxin Deoxynivalenol and Its Acetylated Derivatives. Toxins, 13(2), 166.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Metabolism Metabolites

Explore Compound Types